3-Morpholin-4-yl-1,3-diphenyl-propenone
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Overview
Description
3-Morpholin-4-yl-1,3-diphenyl-propenone is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group (or a derivative thereof), forming 3-phenylprop-2-enoic acid . The compound has the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol .
Preparation Methods
The synthesis of 3-Morpholin-4-yl-1,3-diphenyl-propenone typically involves the condensation of benzaldehyde with acetophenone in the presence of morpholine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
3-Morpholin-4-yl-1,3-diphenyl-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
3-Morpholin-4-yl-1,3-diphenyl-propenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-1,3-diphenyl-propenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-Morpholin-4-yl-1,3-diphenyl-propenone can be compared with other cinnamic acid derivatives, such as:
3-Phenylprop-2-enoic acid: Similar structure but lacks the morpholine group.
This compound: Contains a morpholine group, which may enhance its biological activity.
(E)-3-(4-Morpholin-4-yl-phenyl)-1-phenyl-propenone: Another derivative with a similar structure but different substitution pattern.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19NO2 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(E)-3-morpholin-4-yl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C19H19NO2/c21-19(17-9-5-2-6-10-17)15-18(16-7-3-1-4-8-16)20-11-13-22-14-12-20/h1-10,15H,11-14H2/b18-15+ |
InChI Key |
LXGSRPLJZKWZBW-OBGWFSINSA-N |
Isomeric SMILES |
C1COCCN1/C(=C/C(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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